
Ethyl 2-nitropropionate
Overview
Description
Chemical Properties: Ethyl 2-nitropropionate (CAS 2531-80-8) is a nitro-substituted ester with the molecular formula C₅H₉NO₄ and a molecular weight of 147.13 g/mol . Key physical properties include a boiling point of ~200–210°C (estimated via Joback method) and a log octanol/water partition coefficient (log Poct/wat) of 0.71, indicating moderate hydrophobicity . Its Gibbs free energy of formation (Δf G°) is -195.3 kJ/mol, and its enthalpy of formation (Δf H°gas) is -379.6 kJ/mol, reflecting thermodynamic stability .
Synthesis and Applications:
this compound is synthesized via oxidation of primary or secondary amines with reagents like m-CPBA or through established protocols for nitroalkane derivatives . It serves as a critical intermediate in organic synthesis, particularly for:
- Gamma-amino acid derivatives: Used in pharmaceuticals and bioactive molecules .
- Michael addition reactions: Acts as a nucleophile in C–C bond formation .
- Polymer chemistry: Potential incorporation into polymers for enhanced durability or reactivity .
- Ruminal fermentation studies: Reduces methane emissions in livestock by up to 97% via inhibition of methanogenic archaea .
Preparation Methods
Classical Nitration of Ethyl Propionate Derivatives
The traditional approach to synthesize ethyl 2-nitropropionate involves the nitration of ethyl propionate or related esters using nitrite salts under controlled conditions. This method typically employs sodium nitrite or silver nitrite as the nitrating agents in the presence of a base such as sodium hydroxide or sodium carbonate.
- Reaction Conditions and Yield :
According to Organic Syntheses data, this compound can be prepared by reacting ethyl bromopropionate with sodium nitrite in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). The reaction time is relatively short (approximately 2 hours), and the yield is about 62% under optimized conditions.
Compound | Reaction Time (hr) | Yield (%) |
---|---|---|
This compound | 2 | 62 |
Ethyl α-nitrocaproate | 5 | 74 |
Ethyl α-nitroisobutyrate | 44 | 78 |
Ethyl α-nitroisovalerate | 150 | 67 |
Ethyl α-phenyl-α-nitroacetate | 2.5 | 70 |
-
- Sodium nitrite or silver nitrite as the nitro source
- Ethyl bromoacetate or ethyl bromopropionate as alkylating agents
- Bases such as sodium hydroxide or sodium carbonate
- Solvents: DMF, DMSO
Mechanism :
The reaction proceeds via nucleophilic substitution where the nitrite ion displaces the bromide on the ethyl bromopropionate, forming the nitro ester.
Enantioselective Michael Addition Approach
A more advanced and stereoselective method involves the enantioselective Michael addition of this compound to α,β-unsaturated ketones such as methyl vinyl ketone. This approach is used particularly in the synthesis of chiral intermediates for pharmaceuticals and natural products.
Research Findings :
In a 2006 study, this compound was employed in an enantioselective Michael reaction catalyzed by modified dihydroquinine derivatives, yielding chiral nitro esters with high stereoselectivity. This method is integral to the synthesis of complex molecules like (+)-NP25302 and related analogues.-
- Use of chiral catalysts (e.g., modified dihydroquinine)
- High enantiomeric excess in products
- Application in natural product synthesis
- Reaction conditions: mild temperatures, often in organic solvents
Alternative Synthetic Routes and Notes
Adam’s Modification :
The side chain of this compound derivatives has been prepared by modifying Adam’s procedure for ethyl esters, involving acylation and subsequent hydrolysis steps to yield nitro esters with tailored functional groups.Effect of Nitro Compounds in Biological Systems :
Studies on this compound also highlight its biological activity, such as effects on ruminal methane production, which indirectly informs the purity and preparation quality needed for biochemical applications.
Summary Table of Preparation Methods
Method | Reagents/Conditions | Reaction Time | Yield (%) | Special Notes |
---|---|---|---|---|
Classical Nucleophilic Substitution | Ethyl bromopropionate + NaNO2, DMF/DMSO, base | ~2 hours | 62 | Straightforward, moderate yield |
Enantioselective Michael Addition | This compound + methyl vinyl ketone, chiral catalyst | Variable | High (enantioselective) | For chiral synthesis, pharmaceutical intermediates |
Adam’s Modified Acylation | Acylation of nitro ester derivatives, hydrolysis | Several hours | Moderate | Used for functionalized derivatives |
Scientific Research Applications
Organic Synthesis
Ethyl 2-nitropropionate is primarily utilized in organic synthesis, especially in the preparation of various nitrogen-containing compounds. Notable applications include:
- Enantioselective Reactions: It is employed in enantioselective Michael additions, where it serves as a Michael donor to synthesize chiral compounds. For example, it has been used to prepare (−)-trans-2,5-dimethylproline ethyl ester via an enantioselective Michael reaction using modified dihydroquinine as a catalyst .
- Synthesis of Spin Traps: this compound has been utilized in the synthesis of nitrogen-15-labeled nitrone spin traps, which are essential for detecting superoxide anions in biological systems. This application highlights its role in studying reactive oxygen species and their implications in various biological processes .
Biochemical Applications
Recent studies have indicated that this compound exhibits antimicrobial properties, particularly against certain strains of bacteria:
- Antimicrobial Activity: Research demonstrated that this compound possesses bactericidal activity against Yersinia ruckeri and Yersinia aleksiciae. The compound was tested alongside other nitro compounds, showing potential for further investigation into its mechanisms of action and practical applications in antimicrobial therapies .
Environmental Science
This compound's effects on methane production in ruminal fermentation have been studied, contributing to environmental science:
- Methane Mitigation: In vitro studies assessed the impact of this compound on methane production during ruminal fermentation. The results indicated that it could influence gas production dynamics, which is critical for developing strategies to mitigate methane emissions from ruminants .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of ethyl 2-nitropropionate involves its interaction with biological molecules through its nitro group. This interaction can lead to the formation of reactive intermediates that can inhibit enzymes or disrupt cellular processes. The molecular targets and pathways involved include enzyme active sites and metabolic pathways that are sensitive to nitro compounds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2-Chloropropionate
Key Differences :
- The nitro group in this compound enhances its redox reactivity, making it suitable for radical reactions and methane mitigation, whereas the chlorine in ethyl 2-chloropropionate increases its volatility and flammability .
3-Nitropropionic Acid (NPA)
Research Findings :
Ethyl Nitroacetate and Diethyl Nitromalonate
Functional Insights :
- Ethyl nitroacetate and this compound share anti-methanogenic activity, but this compound exhibits higher efficacy .
- Diethyl nitromalonate’s dual nitro groups enable unique reactivity in palladium-catalyzed allylic alkylation, unlike this compound .
Research Findings in Ruminal Fermentation
Table 1: Effects of Nitro Compounds on In Vitro Ruminal Parameters
Mechanism of Action: this compound disrupts the methyl-coenzyme M reductase (MCR) enzyme in methanogens, blocking the final step of methane synthesis . In contrast, NPA redirects hydrogen toward acetogenesis, improving metabolic efficiency without VFA trade-offs .
Biological Activity
Ethyl 2-nitropropionate (E-2-NPP) is a nitro compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in various fields, supported by recent research findings and data tables.
This compound is characterized by its nitro group, which significantly influences its biological activity. The nitro group can act as both a pharmacophore and a toxicophore, impacting the compound's interaction with biological systems. The reduction of the nitro group to form amine derivatives is crucial for its biological effects, as this process can lead to the formation of reactive intermediates that interact with biomolecules .
Biological Activities
-
Antimicrobial Activity
- E-2-NPP exhibits notable antimicrobial properties, particularly against Yersinia species. Studies have shown that it has bactericidal effects when tested against Yersinia ruckeri and Yersinia aleksiciae, demonstrating potential for use in aquaculture and veterinary medicine .
- The compound's activity was observed to be less inhibitory compared to other nitro compounds like 2-nitropropanol and 2-nitroethanol, suggesting varying efficacy among nitro compounds .
-
Methane Inhibition in Ruminants
- E-2-NPP has been studied for its ability to reduce methane production in ruminants. In vitro experiments demonstrated that it could inhibit methane emissions by up to 99%, thereby contributing to more efficient ruminal fermentation processes . This effect is attributed to the inhibition of microbial pathways responsible for methanogenesis.
- A comparative study indicated that E-2-NPP significantly reduced the production of volatile fatty acids (VFAs), which are essential for ruminant nutrition, suggesting a complex interaction with ruminal microbiota .
- Anti-inflammatory Effects
The biological activity of E-2-NPP is primarily mediated through the following mechanisms:
- Reduction Pathway : The nitro group undergoes enzymatic reduction, leading to the formation of reactive intermediates that can modify proteins and nucleic acids, potentially resulting in both therapeutic and toxic effects .
- Interaction with Enzymes : The compound may inhibit specific enzymes involved in microbial metabolism, thus altering metabolic pathways in target organisms .
- Cell Signaling Modulation : E-2-NPP may affect signal transduction pathways related to inflammation and immune responses, although further research is needed to elucidate these interactions fully .
Table 1: Antimicrobial Activity of this compound
Compound | Concentration (mM) | Activity Against Yersinia | Mechanism of Action |
---|---|---|---|
This compound | 9 | Bactericidal | Inhibition of metabolic pathways |
2-Nitropropanol | 9 | More potent | Similar mechanism |
2-Nitroethanol | 9 | More potent | Similar mechanism |
Table 2: Effects on Methane Production in Ruminants
Treatment | Methane Production Reduction (%) | VFA Production Change (%) |
---|---|---|
Control | 0 | Baseline |
This compound | Up to 99 | Significant decrease |
Ethyl Nitroacetate | Variable | Variable |
Case Studies
- Aquaculture Application : A study investigating the use of E-2-NPP in aquaculture found that it effectively reduced bacterial infections in fish populations while promoting growth rates. This suggests its potential as a safe additive in fish farming practices.
- Ruminant Nutrition : Research on the use of E-2-NPP as a feed additive showed promising results in reducing methane emissions without compromising animal health or productivity. This positions E-2-NPP as a viable candidate for sustainable livestock management practices.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing ethyl 2-nitropropionate with high purity?
this compound can be synthesized via reaction protocols involving dimethyl-4-hydroxobenzamidine or nitropropanoic acid derivatives. Key steps include controlled esterification under anhydrous conditions and purification via fractional distillation or chromatography. Purity validation (≥97%) should employ NMR, GC-MS, or HPLC, with trace solvent residues quantified using mass spectrometry .
Q. How can researchers ensure reproducibility in in vitro studies assessing this compound’s effects on ruminal fermentation?
Standardize protocols by preloading crimp-top tubes with 9 mL basal medium, 0.2 g finely ground alfalfa hay, and 12 µmol/mL this compound. Use triplicate cultures inoculated with fresh rumen fluid and maintain consistent incubation times (e.g., 24-hour batches). Include controls for methane (CH₄), hydrogen (H₂), and volatile fatty acid (VFA) quantification via gas chromatography .
Q. What analytical techniques are critical for characterizing this compound’s physicochemical properties?
Prioritize spectral methods:
- NMR (¹H/¹³C) for structural confirmation.
- GC-MS for purity and decomposition product analysis.
- HPLC with UV detection for stability under varying pH/temperature. Report metrics like boiling point (191.3°C) and vapor pressure (0.519 mmHg at 25°C) for solvent compatibility assessments .
Q. How should researchers design dose-response experiments for this compound in microbial inhibition studies?
Test concentrations in a logarithmic range (e.g., 1–20 µmol/mL) to identify thresholds for methane suppression. Use batch cultures with triplicate sampling to account for microbial variability. Measure CH₄ reduction via gas chromatography and correlate with VFA profiles to assess metabolic pathway shifts .
Q. What statistical frameworks are appropriate for analyzing this compound’s effects on fermentation parameters?
Apply ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., CH₄ production across batches). Report exact P-values (not just significance thresholds) and standard deviations. Use linear regression to model dose-dependent inhibition .
Advanced Research Questions
Q. How can contradictory data on this compound’s impact on volatile fatty acid (VFA) production be resolved?
Studies show this compound reduces total VFAs (P < 0.05) in alfalfa incubations, whereas 3-nitropropionic acid (NPA) does not. To reconcile this, perform metagenomic analysis of ruminal microbiota to identify species-specific sensitivity. Alternatively, test isotopic tracers (e.g., ¹³C-labeled substrates) to track carbon flux shifts in VFA synthesis pathways .
Q. What mechanisms explain batch-to-batch variability in this compound’s methane inhibition efficacy?
Variability may arise from differences in microbial community composition or substrate degradation rates. Mitigate this by standardizing rumen fluid donors (e.g., fistulated cattle on identical diets) and pre-screening microbial activity via ATP assays. Include time-course measurements to capture kinetic differences .
Q. How can researchers optimize this compound’s stability in long-term in vitro fermentation models?
Evaluate degradation kinetics under simulated rumen conditions (pH 6.0–7.0, 39°C). Use LC-MS to identify hydrolysis byproducts (e.g., nitropropionic acid). Stabilize the compound via microencapsulation or co-administration with protease inhibitors .
Q. What ethical and reporting standards apply to preclinical studies involving this compound?
Adhere to NIH guidelines for experimental reproducibility: document chemical purity, batch numbers, and supplier details (e.g., Sigma-Aldrich). Disclose rumen fluid sourcing protocols and animal welfare compliance. Use the ARRIVE checklist for in vitro studies to ensure transparency .
Q. How can computational modeling enhance the understanding of this compound’s interaction with microbial enzymes?
Employ molecular docking simulations to predict binding affinity with methyl-coenzyme M reductase (a key CH₄ synthesis enzyme). Validate predictions via enzyme inhibition assays and correlate with in vitro methane reduction data. Use QSAR models to design nitropropionate derivatives with higher specificity .
Properties
IUPAC Name |
ethyl 2-nitropropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c1-3-10-5(7)4(2)6(8)9/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBGJDZWJJFFQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870983 | |
Record name | Propanoic acid, 2-nitro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60870983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2531-80-8 | |
Record name | Propanoic acid, 2-nitro-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2531-80-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanoic acid, 2-nitro-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002531808 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 2-nitropropionate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63896 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propanoic acid, 2-nitro-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propanoic acid, 2-nitro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60870983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-nitropropanoate | |
Source | European Chemicals Agency (ECHA) | |
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